molecular formula C24H25NO5 B5153269 ethyl 2,7,7-trimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

ethyl 2,7,7-trimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5153269
M. Wt: 407.5 g/mol
InChI Key: RFPWYHMOHQJULO-UHFFFAOYSA-N
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Description

Ethyl 2,7,7-trimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of polyhydroquinolines. These compounds are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of ethyl 2,7,7-trimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-component reaction. One common method is the Hantzsch reaction, which involves the condensation of an aromatic aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate. This reaction is usually carried out in the presence of a catalyst, such as zinc oxide nanoparticles, which can enhance the reaction rate and yield .

Chemical Reactions Analysis

Ethyl 2,7,7-trimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Ethyl 2,7,7-trimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2,7,7-trimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 2,7,7-trimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other polyhydroquinoline derivatives. Similar compounds include:

  • Mthis compound
  • Propyl 2,7,7-trimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate These compounds share similar structures but differ in their ester groups, which can affect their reactivity and biological activity.

Properties

IUPAC Name

ethyl 2,7,7-trimethyl-5-oxo-4-(4-oxochromen-3-yl)-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c1-5-29-23(28)19-13(2)25-16-10-24(3,4)11-17(26)21(16)20(19)15-12-30-18-9-7-6-8-14(18)22(15)27/h6-9,12,20,25H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPWYHMOHQJULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=COC4=CC=CC=C4C3=O)C(=O)CC(C2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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